molecular formula C14H10BrNO3S B506556 5-bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one CAS No. 83393-69-5

5-bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B506556
CAS No.: 83393-69-5
M. Wt: 352.2g/mol
InChI Key: DYLPNSGEFJSETM-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a brominated indole derivative characterized by a hydroxy group at position 3, a 2-oxoethyl chain substituted with a thiophen-2-yl moiety, and a ketone at position 2.

Properties

IUPAC Name

5-bromo-3-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3S/c15-8-3-4-10-9(6-8)14(19,13(18)16-10)7-11(17)12-2-1-5-20-12/h1-6,19H,7H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLPNSGEFJSETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the hydroxyl group through a hydroxylation reaction. The thiophene ring is then attached via a Friedel-Crafts acylation reaction, using thiophene-2-carboxylic acid as the acylating agent. The final step involves cyclization to form the indolone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the thiophene ring can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 5-bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one. For instance, derivatives of indole, including this compound, have shown promising antibacterial activity against various pathogens. A study indicated that certain indole-based compounds effectively inhibit bacterial growth by targeting specific cellular mechanisms .

Anticancer Properties

Indole derivatives are recognized for their anticancer potential. Research has demonstrated that compounds containing the indole structure can induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions of 5-bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one with cancer cell lines are currently under investigation, with preliminary results suggesting a mechanism involving the modulation of cell signaling pathways .

Synthetic Routes

The synthesis of 5-bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves several steps:

  • Bromination : The precursor compound undergoes bromination to introduce the bromine atom.
  • Formation of Thienyl Group : The thiophenyl component is added through a nucleophilic substitution reaction.
  • Final Assembly : The hydroxyl and carbonyl functionalities are integrated to form the final product.

These synthetic methods require careful optimization to achieve high yields and purity .

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the thiophene moiety enhances charge transport properties, making it a candidate for developing efficient electronic materials .

Study on Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of indole derivatives found that compounds structurally similar to 5-bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The research utilized broth microdilution techniques to determine minimum inhibitory concentrations (MICs), showcasing the compound's potential as a lead in antibiotic development .

Investigation into Anticancer Mechanisms

In another case study, researchers investigated the anticancer mechanisms of indole derivatives on various cancer cell lines, demonstrating that these compounds could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. This research underlines the therapeutic potential of such compounds in cancer treatment strategies .

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group can form hydrogen bonds or halogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Thiophen-2-yl vs. Phenyl ( vs. This may influence molecular packing in crystallography, as seen in related indole derivatives crystallizing in orthorhombic systems (e.g., : Pbca space group) .
  • Heterocyclic Substituents (Pyridinyl, Thiophene):
    Pyridinyl groups (–15) introduce nitrogen lone pairs, enabling hydrogen bonding or metal coordination, whereas thiophene’s sulfur may participate in hydrophobic interactions.

  • Electron-Donating vs. Withdrawing Groups:
    Methoxy () and nitro () substituents modulate electronic density. Methoxy groups enhance solubility (e.g., 4-methoxyphenyl derivative: pKa ~10.84 ), while nitro groups may reduce stability due to steric and electronic effects.

Physicochemical Properties

  • Solubility and pKa:
    The 4-methoxyphenyl analog () has a predicted pKa of 10.84, suggesting moderate solubility in basic conditions. In contrast, pyridinyl derivatives (–15) may exhibit pH-dependent solubility due to their basic nitrogen.

  • Thermal Stability: Boiling points and density data (e.g., 648.9°C for the 4-methoxyphenyl analog ) indicate high thermal stability, common in rigid indole scaffolds.

Biological Activity

5-Bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a bromine atom, hydroxyl group, and a thiophene moiety, making it a candidate for various pharmacological applications.

The molecular formula of the compound is C14H10BrNO3SC_{14}H_{10}BrNO_3S, with a molecular weight of approximately 352.203 g/mol. Its chemical structure comprises an indolinone core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₀BrNO₃S
Molecular Weight352.203 g/mol
Density1.7 ± 0.1 g/cm³
Boiling Point590.4 ± 50.0 °C
Flash Point310.8 ± 30.1 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on antimicrobial and anticancer properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, derivatives of indolinone have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values as low as 0.5 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial effect is believed to involve the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for bacterial growth .

Anticancer Activity

The cytotoxic effects of the compound have been investigated using various cancer cell lines:

  • Cytotoxicity Assays : The compound demonstrated moderate cytotoxicity against HepG2 (human liver cancer) cells with an IC50 value ranging from 41.6 µM to 53.5 µM, indicating potential as an anticancer agent .
  • Selectivity : Compounds similar to this indolinone derivative have shown selective toxicity towards cancer cells while sparing normal cells, which is a desirable property in cancer therapeutics .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized several derivatives based on the indolinone structure and evaluated their antimicrobial efficacy against various pathogens. The most active compound showed remarkable antibacterial properties comparable to established antibiotics like gatifloxacin .

Study on Cytotoxicity

Another study assessed the cytotoxic effects of indolinone derivatives on HepG2 cells using an MTT assay. Results indicated that while some derivatives were non-toxic at higher concentrations, others exhibited significant cytotoxicity, suggesting that structural modifications can enhance or diminish biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one, and how can reaction yields be optimized?

  • Methodology : A common approach involves bromination of the indole core followed by coupling with thiophene-derived ketones. For example, brominated indole intermediates (e.g., ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate) can be synthesized via N-bromosuccinimide (NBS) in THF at room temperature, achieving >99% yield . Microwave-assisted Suzuki-Miyaura coupling with thiophenyl boronic acids (e.g., 6-methoxy-3-pyridinyl-boronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in DMF/water (120°C, 15 min) improves efficiency (78% yield) . Optimize purification via reverse-phase HPLC or flash chromatography (ethyl acetate/hexane gradients) .

Q. How should researchers characterize the structural integrity of this compound, particularly its stereochemistry and substituent positioning?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., ESI+ m/z 553.0159 for C₂₆H₂₂Br₂N₂O₂) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves stereochemistry, with key signals for hydroxy (δ ~3.84 ppm) and thiophenyl groups (δ ~7.4–7.8 ppm) . Single-crystal X-ray diffraction (e.g., T = 90 K, R factor = 0.041) provides definitive proof of spatial arrangement .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodology : Prioritize assays aligned with structural analogs (e.g., indole-2-one derivatives with antitubercular or antifungal activity) . Screen against Mycobacterium tuberculosis H37Rv (MIC < 10 µg/mL) using microplate Alamar Blue assays . For cytotoxicity, use MTT assays on HEK-293 cells at 10–100 µM .

Advanced Research Questions

Q. How can conflicting bioactivity data across different studies be resolved?

  • Methodology : Replicate assays under standardized conditions (e.g., pH, temperature, solvent controls) . Use orthogonal assays (e.g., fluorescence-based binding vs. enzymatic inhibition) to confirm target engagement. For example, indole-2-one derivatives show variable 5-HT₆ receptor binding (Kᵢ = 3.7–5.7 nM) depending on sulfonyl substituents . Cross-validate with molecular docking to identify steric or electronic mismatches .

Q. What strategies enhance the metabolic stability of this compound without compromising bioactivity?

  • Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethoxy at C5) to reduce oxidative metabolism . Replace labile hydroxy groups with bioisosteres (e.g., methyl ethers) . Assess stability in liver microsomes (human/rat, 1 mg/mL protein, NADPH regeneration system) over 60 min .

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects on target binding?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., thiophene → furan/phenyl; bromo → chloro/fluoro) . Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, 5-bromo substitution in indole-2-ones enhances antifungal activity by 3-fold compared to chloro analogs .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for resolving impurities in scaled-up synthesis?

  • Methodology : Use LC-MS (ESI+/ESI−) to detect byproducts (e.g., debrominated or dimerized species) . Preparative HPLC with C18 columns (CH₃CN/H₂O/TFA gradients) isolates >95% pure product . Quantify residual solvents (THF, DMF) via GC-MS headspace analysis .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodology : Employ CRISPR-Cas9 knockout models to confirm target dependency (e.g., fungal CYP51 for azole-like indole derivatives) . Use transcriptomics (RNA-seq) to identify off-target pathways in treated vs. untreated samples .

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